molecular formula C18H17N3O3S B2681875 3,4-dimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-18-8

3,4-dimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2681875
CAS RN: 392241-18-8
M. Wt: 355.41
InChI Key: HZSKFUSNNQWXTD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as MTDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTDB belongs to the class of thiadiazole derivatives, which have been studied for their various biological activities.

Scientific Research Applications

Anticancer Evaluation

A study by Tiwari et al. (2017) involved the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their biological properties. The compounds demonstrated promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some showing comparable activity to the standard drug Adriamycin. Molecular docking studies suggested a probable mechanism of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial Properties

Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against Staphylococcus epidermidis, with potential utilization alongside chemotherapy drugs to establish more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Enzyme Inhibition

Ulus et al. (2016) reported the synthesis of acridine-acetazolamide conjugates investigated as inhibitors of carbonic anhydrases. These new compounds inhibited various isoforms of carbonic anhydrases in the low micromolar and nanomolar range, providing insights into the structure-activity relationships for these inhibitors (Ulus et al., 2016).

Nematocidal Activity

A study focused on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group evaluated their nematocidal activities, finding that certain compounds showed promising activity against Bursaphelenchus xylophilus. These findings suggest the potential for these compounds in developing new nematicides (Liu et al., 2022).

properties

IUPAC Name

3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-5-4-6-13(9-11)17-20-21-18(25-17)19-16(22)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSKFUSNNQWXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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